molecular formula C17H20N4O3S2 B2685398 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 899756-32-2

2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2685398
CAS RN: 899756-32-2
M. Wt: 392.49
InChI Key: ZCFALIQYRIYAOL-UHFFFAOYSA-N
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Description

2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H20N4O3S2 and its molecular weight is 392.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds structurally related to the one have been explored for their synthetic versatility and reactivity. For example, Kappe and Roschger (1989) investigated various reactions of Biginelli-compounds, a class of compounds similar in complexity and functionality, revealing pathways for the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions. These findings demonstrate the compound's potential utility in synthesizing novel heterocyclic compounds with diverse biological activities (Kappe & Roschger, 1989).

Antitumor and Antimicrobial Activities

Research on compounds with a similar structure has indicated potential antitumor and antimicrobial activities. Shams et al. (2010) synthesized heterocyclic derivatives from a related precursor, showing significant antiproliferative activity against several human cancer cell lines. This suggests that the compound may have applications in developing new antitumor agents (Shams et al., 2010). Additionally, Sabry et al. (2013) reported on synthesized compounds with antimicrobial activities, highlighting the potential of such structures in addressing bacterial and fungal infections (Sabry et al., 2013).

Novel Heterocyclic Assemblies

Obydennov et al. (2017) showcased the utility of related 2-enamides in cyclocondensation reactions, leading to the formation of new heterocyclic assemblies. This exemplifies the compound's potential for creating diverse molecular architectures with possible pharmaceutical applications (Obydennov et al., 2017).

Crystal Structure Analysis

Studies like those by Subasri et al. (2016), involving crystal structure analysis of similar sulfanylacetamides, provide insights into the molecular conformation and potential interaction sites for biological activity. Such analyses are crucial for the rational design of molecules with targeted biological functions (Subasri et al., 2016).

properties

IUPAC Name

2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c22-14(19-16-18-6-8-25-16)10-26-15-12-4-1-5-13(12)21(17(23)20-15)9-11-3-2-7-24-11/h6,8,11H,1-5,7,9-10H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFALIQYRIYAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

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